Positional Isomer Differentiation
The target compound (7-bromo-8-chloro-N4-methylquinoline-3,4-diamine) can be directly contrasted with its positional isomer 8-bromo-7-chloro-N4-methylquinoline-3,4-diamine (CAS 1150271-21-8) . While both share the identical molecular formula (C10H9BrClN3) and molecular weight (286.55 g/mol), the inverted halogen positions are expected to produce distinct electronic environments, dipole moments, and steric profiles that influence target binding and metabolic stability . In the broader quinoline class, the 7-position is historically privileged for antimalarial activity, as demonstrated by 7-bromo- and 7-iodo-aminoquinolines showing IC50 values of 3–12 nM against Plasmodium falciparum [1]. No equivalent activity has been reported for 8-substituted analogs, making the 7-bromo placement the empirically validated choice for anti-infective screening programs.
| Evidence Dimension | Positional isomerism and associated biological activity precedent |
|---|---|
| Target Compound Data | 7-Br, 8-Cl, N4-methyl; MW 286.55; Br at historically active 7-position |
| Comparator Or Baseline | 8-Br, 7-Cl, N4-methyl isomer (CAS 1150271-21-8); MW 286.55; Br at 8-position with no documented antimalarial precedent |
| Quantified Difference | 7-Br placement associated with IC50 3–12 nM in related 7-halo-aminoquinolines vs. no published activity for 8-Br analogs [1] |
| Conditions | Inferred from class-level SAR; direct head-to-head data between these specific isomers is not yet published |
Why This Matters
Procurement of the correct positional isomer (7-Br,8-Cl) rather than the inverted isomer (8-Br,7-Cl) is critical for reproducibility in SAR studies where halogen position determines biological outcome.
- [1] De D, et al. 7-Iodo- and 7-bromo-aminoquinolines with diaminoalkane side chains: activity against chloroquine-susceptible and -resistant P. falciparum (IC50s of 3-12 nM). Scite.ai author profile summary. Available at: https://scite.ai. View Source
